Serricornin

概要

説明

Synthesis Analysis

The synthesis of serricornin has been achieved through various methods. One efficient approach describes synthesizing this compound in seven steps from readily available materials, highlighting key steps like enantioselective aldol reactions and stereoselective reductions (Ward, Jheengut, & Beye, 2006). Another method utilizes the SAMP/RAMP-hydrazone method to produce four different enantiopure and diastereomerically pure serricornins, showcasing the versatility of this approach (Job, Nagelsdiek, & Enders, 2000).

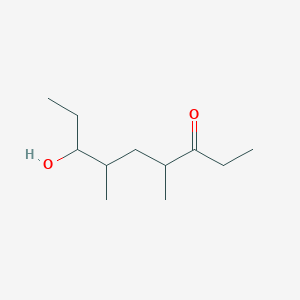

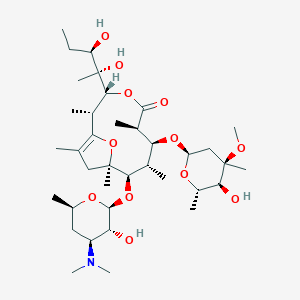

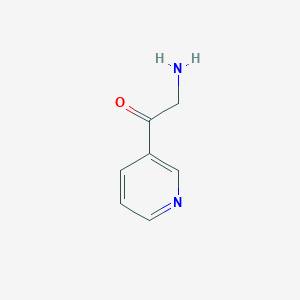

Molecular Structure Analysis

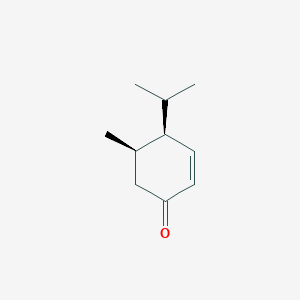

The molecular structure of this compound, with three chiral carbons at C4, C6, and C7, allows for eight possible stereoisomers. Research into the stereochemistry of these isomers has confirmed the natural this compound's absolute structure as (4S, 6S, 7S) (Mochizuki, Chuman, Mori, Kohno, Kato, et al., 1984).

Chemical Reactions and Properties

Studies have detailed the chemical reactions and properties of this compound, including its synthesis pathways and the reactivity of its isomers. The inhibitory action of the (4S,6S,7R)-isomer on the pheromonal activity of natural this compound highlights the importance of stereochemistry in its biological activity (Mori, Mochizuki, Kohno, Chuman, Ohnishi, Watanabe, & Mori, 2005).

科学的研究の応用

昆虫における性フェロモン

Serricornin [(4S,6S,7S)-7-ヒドロキシ-4,6-ジメチル-3-ノナノン] は、タバコ甲虫 (Lasioderma serricorne) の雌の性フェロモンとして知られています . このフェロモンは、これらの甲虫の交尾行動において重要な役割を果たし、遠くから雄を引き付けます .

合成と立体化学

This compound の合成は、研究の対象となってきました。 This compound は、そのラセミ体のリパーゼ触媒によるエナンチオマー分離によって得られた (2S,4S)-2,4-ジメチル-1,5-ペンタンジオールから合成されました . この研究は、this compound の立体化学の理解に貢献しています .

コンフォメーション解析

分子力学 (MM) 計算を用いた this compound のコンフォメーション解析は、this compound の立体化学を決定するために実施されました . この解析は、this compound の構造的特性に関する洞察を提供します .

ジアステレオマーの活性

This compound の異なるジアステレオマーの活性は、研究されてきました . この研究は、分子構造のわずかな変化が、this compound の生物学的活性にどのように影響するかを理解するのに役立ちます .

害虫防除

タバコ甲虫における性フェロモンとしての役割から、this compound は、害虫防除戦略で潜在的に使用できます。 天然フェロモンを模倣することにより、オスの甲虫をトラップしたり混乱させたりして、交尾行動を妨げ、個体数を抑制するのに役立ちます .

化学生態学

This compound は、生物間の化学的相互作用の役割を研究する化学生態学の分野で重要な化合物です。 性フェロモンとして、this compound はタバコ甲虫間の化学的コミュニケーションにおいて重要な役割を果たしています

作用機序

Target of Action

Serricornin [(4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone] is a sex pheromone produced by female cigarette beetles (Lasioderma serricorne) . The primary targets of this compound are male cigarette beetles . The role of this compound is to attract male beetles, facilitating mating and reproduction .

Mode of Action

The mode of action of this compound involves the interaction with olfactory receptors in male cigarette beetles . When released by female beetles, this compound diffuses into the environment and is detected by the olfactory system of the males. This triggers a behavioral response, attracting the males towards the source of the pheromone .

Biochemical Pathways

It is known that the detection of pheromones like this compound typically involves signal transduction pathways in the olfactory system, leading to a behavioral response .

Pharmacokinetics

Instead, it is released into the environment and detected by other organisms .

Result of Action

The result of this compound’s action is the attraction of male cigarette beetles to females, facilitating mating . This is a crucial aspect of the reproductive cycle of these beetles, contributing to the survival and propagation of the species .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, humidity, and wind can affect the diffusion and detection of the pheromone in the environment . Additionally, the presence of other odors or chemicals in the environment could potentially interfere with the detection of this compound .

特性

IUPAC Name |

7-hydroxy-4,6-dimethylnonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDTNYNLCQHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CC(C)C(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868148 | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72522-40-8 | |

| Record name | Serricornin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

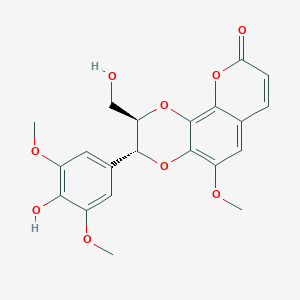

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)